molecular formula C18H26Br2N2 B3051260 1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide CAS No. 32449-18-6

1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide

Cat. No.: B3051260
CAS No.: 32449-18-6
M. Wt: 430.2 g/mol
InChI Key: JMIWMJZICNUJEQ-UHFFFAOYSA-L
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Description

1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide is a chemical compound that belongs to the class of bipyridinium salts. These compounds are known for their unique electrochemical properties and are often used in various scientific and industrial applications. The compound consists of two pyridine rings connected by a butyl chain, with bromide ions acting as counterions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide can be synthesized through a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction typically occurs in polar organic solvents under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the synthesis of 1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced to form lower oxidation states.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.

Scientific Research Applications

1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various electrochemical applications. The molecular targets and pathways involved include interactions with other redox-active species and participation in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific butyl chain length and bromide counterions, which influence its electrochemical properties and solubility. These characteristics make it particularly suitable for certain applications in electrochemistry and materials science.

Properties

IUPAC Name

1-butyl-4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2.2BrH/c1-3-5-11-19-13-7-17(8-14-19)18-9-15-20(16-10-18)12-6-4-2;;/h7-10,13-16H,3-6,11-12H2,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIWMJZICNUJEQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547360
Record name 1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32449-18-6
Record name 1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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